molecular formula C14H21NO2 B8111527 rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine

rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine

Cat. No.: B8111527
M. Wt: 235.32 g/mol
InChI Key: ACBPVRSTZACCNN-UONOGXRCSA-N
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Description

rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine: is a chiral pyrrolidine derivative. This compound is characterized by the presence of a benzyl group at the second position and a 2-methoxyethoxy group at the third position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,3R) configuration, which is crucial for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 2-methoxyethanol.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. This can be achieved by reacting benzylamine with a suitable dihaloalkane under basic conditions.

    Introduction of 2-methoxyethoxy Group: The 2-methoxyethoxy group is introduced through an etherification reaction. This involves reacting the intermediate pyrrolidine with 2-methoxyethanol in the presence of a strong base such as sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the cyclization and etherification reactions, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are often ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 2-methoxyethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors in a stereospecific manner. This binding can modulate the activity of the target protein, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

    rel-(2S,3R)-2-benzyl-3-(2-hydroxyethoxy)pyrrolidine: Similar structure but with a hydroxy group instead of a methoxy group.

    rel-(2S,3R)-2-benzyl-3-(2-ethoxyethoxy)pyrrolidine: Similar structure but with an ethoxy group instead of a methoxy group.

    rel-(2S,3R)-2-benzyl-3-(2-methoxypropoxy)pyrrolidine: Similar structure but with a methoxypropoxy group instead of a methoxyethoxy group.

Uniqueness: The uniqueness of rel-(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine lies in its specific stereochemistry and the presence of the 2-methoxyethoxy group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S,3R)-2-benzyl-3-(2-methoxyethoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-9-10-17-14-7-8-15-13(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBPVRSTZACCNN-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1CCN[C@H]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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